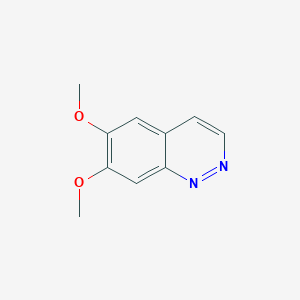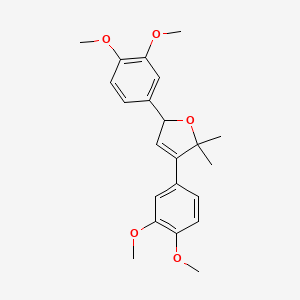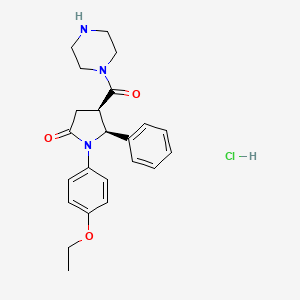![molecular formula C15H15NO6 B12915785 Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- CAS No. 632335-15-0](/img/structure/B12915785.png)
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one is a complex organic compound belonging to the furoquinoline family. This compound is characterized by its unique structure, which includes a furoquinoline core with multiple methoxy groups. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the furoquinoline core, followed by the introduction of methoxy groups through methylation reactions. Specific reagents and catalysts, such as methanol and strong acids or bases, are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of 4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the furoquinoline core, leading to different structural analogs.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized furoquinolines.
Wissenschaftliche Forschungsanwendungen
4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7,8-Trimethoxyfuro[2,3-b]quinoline: A related compound with one less methoxy group.
4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol: Another furoquinoline derivative with different functional groups.
Uniqueness
4,7,8,8-Tetramethoxyfuro[2,3-b]quinolin-5(8H)-one is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
632335-15-0 |
|---|---|
Molekularformel |
C15H15NO6 |
Molekulargewicht |
305.28 g/mol |
IUPAC-Name |
4,7,8,8-tetramethoxyfuro[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H15NO6/c1-18-10-7-9(17)11-12(19-2)8-5-6-22-14(8)16-13(11)15(10,20-3)21-4/h5-7H,1-4H3 |
InChI-Schlüssel |
TWDSYHMOWLCCQR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2=C(C1(OC)OC)N=C3C(=C2OC)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



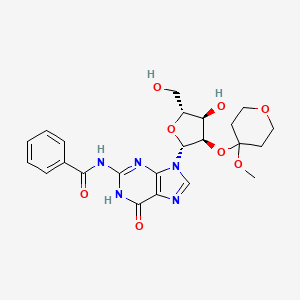
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
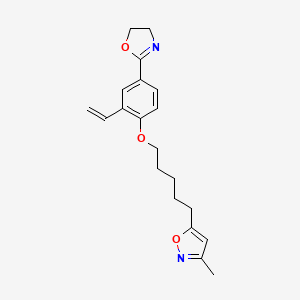
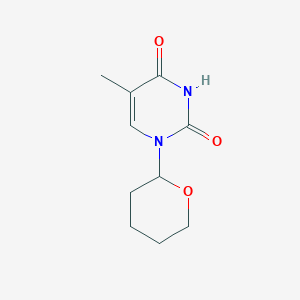
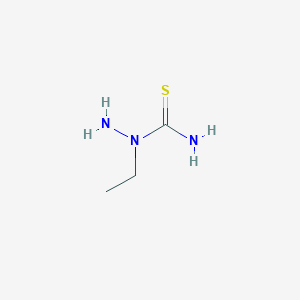

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

